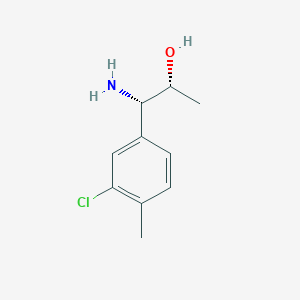
(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group and a chloromethylphenyl group, makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and a suitable chiral amine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction, metabolic pathways, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL: The racemic mixture containing both enantiomers.
1-Amino-1-(3-chlorophenyl)propan-2-OL: A similar compound without the methyl group.
Uniqueness
(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds.
Biological Activity
(1S,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL, with the CAS number 1213387-46-2, is a chiral compound characterized by its unique structure that includes an amino group, a chlorinated aromatic ring, and a secondary alcohol. Its molecular formula is C10H14ClNO, and it has a molecular weight of approximately 199.68 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with biological macromolecules.
Research indicates that this compound exhibits notable biological activity through various mechanisms:
- Enzyme Interaction : The compound may modulate enzyme activity by forming hydrogen bonds and engaging in π-π interactions with proteins, which can influence metabolic pathways and potentially serve as a precursor for drugs targeting specific conditions .
- Receptor Binding : Its structure allows effective engagement with various receptors, suggesting potential implications in pharmacology and toxicology.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL | C10H13ClFNO | Contains fluorine; different biological activity profile |
| (1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL | C10H14ClNO | Different chlorine position; potential differences in receptor binding |
| This compound | C10H14ClNO | Enantiomeric variation may lead to different pharmacological effects |
This table illustrates the diversity within this class of molecules while highlighting the specific characteristics of this compound that may confer unique biological activities or therapeutic potentials.
Case Study 1: Antioxidant Properties
In studies focusing on antioxidant activity among similar compounds, it was found that certain derivatives exhibited high DPPH radical scavenging abilities. For instance, compounds with phenolic fragments demonstrated significantly higher antioxidant properties compared to their non-substituted analogs. This suggests that structural modifications can enhance the biological efficacy of related compounds .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
DDLOTFVEGBQMOJ-GMSGAONNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]([C@@H](C)O)N)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















